4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Description
4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid is a small organic molecule characterized by a 1,2,4-oxadiazole core substituted with a 2-methoxyphenyl group at position 3 and a butanoic acid chain at position 5. Key properties include:
- Molecular formula: C₁₃H₁₄N₂O₄
- Molecular weight: 262.265 g/mol
- CAS number: 883546-54-1 (as per )
- Purity: Typically 95% ()
- Storage: Recommended at +4°C ()
The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and bioactivity, making this compound of interest in medicinal chemistry.
Properties
IUPAC Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-18-10-6-3-2-5-9(10)13-14-11(19-15-13)7-4-8-12(16)17/h2-3,5-6H,4,7-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBJNJBBDFKJHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424598 | |
| Record name | 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883546-54-1 | |
| Record name | 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883546-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- Aryl amidoximes or hydrazides derived from 2-methoxybenzonitrile or related precursors.
- Alkyl halides or esters bearing the butanoic acid skeleton, such as bromoalkanoates or butyric acid derivatives.
- Reagents for cyclization , including dehydrating agents or catalysts.
Stepwise Synthetic Route
Synthesis of Amidoxime or Hydrazide Intermediate
- The 2-methoxyphenyl nitrile is converted to the corresponding amidoxime by reaction with hydroxylamine hydrochloride under basic conditions.
- Alternatively, esters of butanoic acid are converted to hydrazides by refluxing with hydrazine hydrate in methanol.
Cyclization to Form the 1,2,4-Oxadiazole Ring
- The amidoxime or hydrazide intermediate undergoes cyclodehydration with carboxylic acid derivatives or activated esters.
- Typical conditions involve reflux in ethanol or other polar solvents, sometimes with acidic or basic catalysts to promote ring closure.
- For example, refluxing hydrazide with carbon disulfide under basic conditions followed by acid workup yields oxadiazole derivatives.
Attachment of the Butanoic Acid Side Chain
- S-alkylation or O-alkylation using ω-bromoalkanoates introduces the butanoic acid ester group.
- Subsequent hydrolysis of the ester (using sodium hydroxide for methyl/ethyl esters or trifluoroacetic acid for tert-butyl esters) yields the free carboxylic acid.
-
- The final product is purified by recrystallization or chromatography to achieve high purity suitable for research or industrial applications.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amidoxime formation | Hydroxylamine hydrochloride, base, reflux in EtOH | High yield, mild conditions |
| Hydrazide formation | Hydrazine hydrate, reflux in MeOH | Efficient conversion of esters |
| Cyclization to oxadiazole | Reflux with carbon disulfide, base, acidic workup | Key step for ring formation |
| S-alkylation/O-alkylation | ω-Bromoalkanoates, K2CO3 or triethylamine, reflux | Controls introduction of butanoic acid moiety |
| Ester hydrolysis | NaOH (methyl/ethyl esters) or TFA (tert-butyl esters) | Hydrolysis conditions affect yield and purity |
Representative Research Findings
- Use of tert-butyl esters as intermediates is preferred when the butanoic acid chain is sensitive to basic hydrolysis, preventing side reactions such as retro-Michael elimination that can regenerate thiol intermediates.
- The cyclization step to form the 1,2,4-oxadiazole ring is typically carried out under reflux in ethanol or methanol with base or acid catalysis to ensure ring closure efficiency.
- Alkylation reactions for side chain attachment are optimized by selecting appropriate bases (e.g., potassium carbonate) and solvents to maximize yield and minimize by-products.
- Hydrolysis of esters to carboxylic acids is carefully controlled; for example, trifluoroacetic acid is used for tert-butyl esters to avoid harsh basic conditions that may degrade sensitive structures.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Amidoxime formation | 2-Methoxybenzonitrile | Hydroxylamine HCl, base, reflux | 2-Methoxyphenyl amidoxime |
| 2 | Hydrazide formation | Butanoic acid methyl/ethyl ester | Hydrazine hydrate, MeOH, reflux | Butanoic acid hydrazide |
| 3 | Cyclization | Amidoxime/hydrazide + carboxylic acid derivative | Reflux in EtOH, base/acid catalyst | 1,2,4-Oxadiazole ring intermediate |
| 4 | Alkylation | Oxadiazole intermediate | ω-Bromoalkanoate, base, reflux | Alkylated ester intermediate |
| 5 | Hydrolysis | Alkylated ester | NaOH or TFA | This compound |
Analytical and Purification Techniques
- Chromatography (HPLC, column chromatography) is employed to purify intermediates and final products.
- Recrystallization from suitable solvents enhances purity.
- Spectroscopic methods (NMR, IR, MS) confirm structure and purity at each stage.
- Melting point and elemental analysis provide additional confirmation.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of 4-[3-(2-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing oxadiazole structures exhibit a range of biological activities. The presence of the methoxyphenyl group enhances their pharmacological properties. Here are some notable applications:
Anticancer Activity
Several studies have explored the anticancer potential of oxadiazole derivatives. For instance:
- A study demonstrated that oxadiazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- The structure-activity relationship (SAR) analysis highlighted the significance of substituents like the methoxy group in enhancing anticancer efficacy .
Anti-inflammatory Effects
Compounds similar to 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid have shown promise as anti-inflammatory agents. The oxadiazole ring is believed to play a crucial role in modulating inflammatory pathways, potentially leading to therapeutic applications in diseases characterized by chronic inflammation.
Neurological Applications
Research into metabotropic glutamate receptors suggests that oxadiazole derivatives may serve as allosteric modulators, which could be beneficial in treating neurological disorders such as anxiety and depression . The ability to influence receptor activity opens avenues for developing novel psychiatric medications.
Antimicrobial Properties
The antimicrobial activity of oxadiazole derivatives has been documented, with some compounds displaying effectiveness against various bacterial strains. This suggests potential applications in developing new antibiotics or antiseptics.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Combining appropriate precursors under controlled conditions to form the oxadiazole ring.
- Functional Group Modifications : Altering the butanoic acid moiety to enhance solubility or bioavailability.
Case Studies
Several case studies illustrate the compound's potential:
Mechanism of Action
The mechanism of action of 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
The compound is compared with structurally related 1,2,4-oxadiazole derivatives, focusing on substituent variations and their implications.
Substituent Position Variations on the Phenyl Ring
4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid
- CAS : 883546-59-6 ()
- Molecular formula : C₁₃H₁₄N₂O₄ (same as target compound)
- Key difference : Methoxy group at the meta position (3-methoxyphenyl) instead of ortho (2-methoxyphenyl).
- For example, meta-substituted phenyl groups in oxadiazoles are associated with improved solubility in polar solvents ().
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid
- CAS : 876721-15-2 ()
- Molecular formula : C₁₃H₁₄N₂O₄
- Key difference : Methoxy group at the para position (4-methoxyphenyl).
- Impact : Para-substitution often enhances planarity and π-π stacking interactions in protein binding pockets. Derivatives with para-methoxy groups are frequently explored in anticancer and antimicrobial studies ().
Substituent Type Variations
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic Acid
- CAS : 875164-21-9 ()
- Molecular formula : C₁₂H₁₂N₂O₃
- Key difference: No methoxy group; simple phenyl substituent.
- Impact: The absence of electron-donating methoxy groups reduces polarity, lowering solubility in polar solvents like methanol (). This compound serves as a baseline for evaluating the role of methoxy substitutions.
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid
- CAS : 827014-22-2 ()
- Molecular formula : C₁₂H₁₁ClN₂O₃
- Key difference : Chlorine atom replaces methoxy at the ortho position.
- Impact : Chlorine’s electronegativity and larger atomic radius may enhance hydrophobic interactions in enzyme active sites. Chlorophenyl-substituted oxadiazoles are often investigated for antibacterial applications ().
4-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid
- CAS: Not explicitly listed ()
- Molecular formula : C₁₂H₁₁N₃O₅ (inferred)
- Key difference : Nitro group at the meta position.
Substituent Chain Length and Heterocyclic Variations
3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid
- CAS : 728024-51-9 ()
- Molecular formula : C₁₂H₁₂N₂O₄
- Key difference: Propanoic acid chain (C3) instead of butanoic acid (C4).
- Impact : Shorter chain length may reduce steric hindrance, improving binding to shallow enzyme pockets.
4-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]butanoic Acid
- CAS: Not provided ()
- Molecular formula : C₁₁H₁₀N₄O₃ (inferred)
- Key difference : Pyridin-2-yl replaces phenyl.
- Impact : The nitrogen atom in the pyridine ring introduces hydrogen-bonding capability, enhancing interactions with biological targets like kinases ().
Biological Activity
4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H13N3O3
- Molecular Weight : 262.26 g/mol
- IUPAC Name : this compound
Antitumor Activity
Research indicates that compounds containing the oxadiazole moiety exhibit promising antitumor properties. A study highlighted that derivatives of oxadiazole can inhibit the growth of various cancer cell lines, including prostate and breast cancer cells. For instance, analogs with a carboxylic acid functionality demonstrated enhanced cytotoxicity compared to their ester counterparts, emphasizing the importance of the acid group for biological activity .
The mechanism by which this compound exerts its effects is believed to involve:
- Interaction with Enzymes : The oxadiazole ring may facilitate binding to specific enzymes or receptors involved in tumor growth and proliferation.
- Gene Expression Modulation : Similar compounds have been shown to modulate gene transcription pathways linked to cancer progression .
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that:
- The length of the carbon chain between the oxadiazole and carboxylic acid is critical; optimal activity was observed with a three-carbon linker.
- Substituents on the phenyl ring significantly influence activity; electron-donating groups like methoxy enhance potency .
| Compound Structure | Activity Level | Notes |
|---|---|---|
| This compound | High | Effective against multiple cancer cell lines |
| Analog with ethyl ester | Moderate | Less effective than acid form |
| Analog with one-carbon linker | Low | Activity significantly reduced |
Case Studies
- In Vitro Studies : In a study examining the effects on PC3 prostate cancer cells, this compound showed IC50 values in the micromolar range, indicating potent inhibitory effects on cell viability .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls. The study suggested that the compound's mechanism might involve apoptosis induction in tumor cells .
Q & A
Q. How can researchers optimize the synthesis of 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid to improve yield?
- Methodological Answer : Synthesis optimization should focus on cyclocondensation reactions between carboxylic acid derivatives and amidoximes. Evidence from triazine synthesis (e.g., 45°C for 1 hour reaction time and use of 1,1-dimethylethyl aminobenzoate) suggests controlled temperature and stoichiometric ratios improve yields . Additionally, intermediates like 4-oxobutanoic acid derivatives (e.g., 4-(2-Fluorophenyl)-4-oxobutanoic acid) may require purification via recrystallization or column chromatography to minimize side products .
Q. What characterization techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- 1H NMR : Look for characteristic shifts in the aromatic region (δ 7.0–8.0 ppm for methoxyphenyl protons) and the oxadiazole ring (δ 8.5–9.0 ppm) .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., oxadiazole substitution pattern) by comparing with reported structures like 4-(2-Methoxybenzylidene)-oxazol-5-one .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₄H₁₅N₂O₄) with <2 ppm error .
Q. What solvent systems are suitable for solubility testing of this compound in biological assays?
- Methodological Answer : Prioritize DMSO for initial stock solutions due to the compound’s likely hydrophobicity. For aqueous compatibility, use co-solvents like ethanol or PEG-400 (≤10% v/v). Solubility can be validated via UV-Vis spectroscopy or HPLC-UV at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound?
- Methodological Answer :
- Core modifications : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH₃) substituents to assess electronic effects on target binding .
- Butanoic acid chain variation : Test shorter (propanoic) or branched chains to evaluate steric impacts.
- Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., COX-2) or cytotoxicity screens (e.g., MTT assay on cancer cell lines) .
Q. How can researchers address contradictions in spectral data during structural elucidation?
- Methodological Answer :
- NMR discrepancies : Compare experimental 1H/13C NMR shifts with computational predictions (DFT calculations at B3LYP/6-311+G(d,p)) to validate assignments .
- Regioisomeric ambiguity : Use NOESY or ROESY to confirm spatial proximity of methoxyphenyl protons to the oxadiazole ring .
- Crystallographic validation : Resolve tautomeric or conformational uncertainties via single-crystal X-ray diffraction .
Q. What strategies mitigate degradation of this compound under physiological pH conditions?
- Methodological Answer :
- pH stability profiling : Conduct accelerated stability studies (25–37°C, pH 1–9) with HPLC monitoring.
- Formulation : Use lyophilization for storage or encapsulate in liposomes to shield the acid moiety from hydrolysis .
- Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance stability, with enzymatic cleavage in vivo .
Q. How can researchers resolve conflicting biological activity data across different assay platforms?
- Methodological Answer :
- Assay standardization : Use positive controls (e.g., known COX-2 inhibitors) and replicate experiments across orthogonal platforms (e.g., fluorescence-based vs. radiometric assays) .
- Meta-analysis : Compare results with structurally related compounds (e.g., 4-(4-Methoxyphenyl)thiazole derivatives) to identify assay-specific artifacts .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results between in vitro and ex vivo models?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
